molecular formula C11H16N4O2S B11280241 6-(sec-butylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

6-(sec-butylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11280241
M. Wt: 268.34 g/mol
InChI Key: QQGXEYFVZDOZGC-UHFFFAOYSA-N
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Description

6-(BUTAN-2-YLSULFANYL)-1-(2-HYDROXYETHYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

The synthesis of 6-(BUTAN-2-YLSULFANYL)-1-(2-HYDROXYETHYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the alkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using butan-2-yl halides under basic conditions . The reaction conditions often include the use of zeolite nano-gold as a catalyst to enhance the regioselectivity of the alkylation process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-(BUTAN-2-YLSULFANYL)-1-(2-HYDROXYETHYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core structure allows it to bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

6-butan-2-ylsulfanyl-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H16N4O2S/c1-3-7(2)18-11-13-9-8(10(17)14-11)6-12-15(9)4-5-16/h6-7,16H,3-5H2,1-2H3,(H,13,14,17)

InChI Key

QQGXEYFVZDOZGC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=NC2=C(C=NN2CCO)C(=O)N1

Origin of Product

United States

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